1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine
Description
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine is a heterocyclic compound that incorporates a thiazole ring, a pyrazole ring, and a pyridine ringThe presence of the thiazole ring is particularly noteworthy due to its known biological activities .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-13-7-5-12(6-8-13)16-11-25-18(22-16)23-17(19)14(10-21-23)15-4-2-3-9-20-15/h2-11H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMFERRGOVXNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(4-methoxyphenyl)-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole reaction. A representative protocol involves:
- Starting materials : 4-Methoxybenzaldehyde and thiourea.
- Reaction conditions :
Example :
$$
\text{4-Methoxybenzaldehyde} + \text{thiourea} \xrightarrow[\text{reflux}]{\text{EtOH, HCl}} \text{4-(4-methoxyphenyl)-1,3-thiazol-2-amine} \quad (\text{Yield: 65–78\%})
$$
Synthesis of the Pyrazole Subunit
Cyclocondensation of Hydrazines with 1,3-Diketones
The 4-(2-pyridinyl)-1H-pyrazol-5-amine scaffold is constructed via cyclocondensation of 2-pyridinylhydrazine with β-keto esters or α,β-unsaturated ketones:
Step 1 : Synthesis of 3-(2-pyridinyl)-1H-pyrazol-5-amine
Step 2 : Functionalization at Position 4
Convergent Coupling Strategies
Nucleophilic Aromatic Substitution
The thiazole and pyrazole subunits are coupled via nucleophilic displacement of a leaving group (e.g., chloride) on the thiazole ring:
Reactants :
- 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole.
- 4-(2-Pyridinyl)-1H-pyrazol-5-amine.
Conditions :
Cycloaddition Approaches
Microwave-assisted [3+2] cycloaddition between alkyne-functionalized thiazoles and pyrazole precursors:
Reactants :
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-ylacetylene.
- 4-(2-Pyridinyl)-1H-pyrazol-5-azide.
Conditions :
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Cyclocondensation reactions often yield regioisomeric mixtures. Steric and electronic effects dictate the dominance of the 1,5-disubstituted pyrazole isomer. Use of LiAlH₄ for selective reduction of ester groups to alcohols (as in) minimizes side products.
Thiazole Ring Stability
Thiazoles with electron-donating groups (e.g., 4-methoxyphenyl) exhibit enhanced stability under acidic conditions but require careful handling during coupling reactions to prevent decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | High regioselectivity | Requires palladium catalysts | 55–62 |
| Microwave Cycloaddition | Rapid reaction time | Specialized equipment needed | 68–75 |
| Hantzsch-Thiazole Coupling | Scalable | Multi-step synthesis | 65–78 |
Chemical Reactions Analysis
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have reported minimum inhibitory concentrations (MIC) indicating its potential effectiveness against pathogens such as E. coli and S. aureus.
- Antitumor Properties : Thiazole derivatives have been linked to anticancer activities. This specific compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic proteins.
Research Findings and Case Studies
Several studies have documented the synthesis and biological evaluation of thiazole-containing compounds similar to this compound:
Case Study 1: Antimicrobial Activity
A study conducted by Archana et al. (2022) synthesized related thiazole derivatives and evaluated their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited MIC values as low as 10 µg/mL against S. aureus, suggesting strong antimicrobial potential.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
Case Study 2: Antitumor Activity
Research published in the journal "Pharmacology" highlighted the antitumor effects of thiazole derivatives, noting their ability to induce apoptosis in various cancer cell lines. The study suggested that these compounds could serve as lead structures for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine involves interactions with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine can be compared with other thiazole-containing compounds, such as:
4-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
2,4-disubstituted thiazoles: These molecules have been studied for their multitargeted bioactive properties, showing potential in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, anticonvulsant, and antibacterial properties.
Chemical Structure and Properties
The compound has a molecular formula of CHNOS, featuring a thiazole ring and a methoxyphenyl group. The structural arrangement contributes to its biological activity through various mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and subsequent modifications to introduce the pyrazole and pyridine functionalities. The synthesis conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer : Effective against MDA-MB-231 cells.
- Liver Cancer : Demonstrated activity in HepG2 cells.
- Prostate Cancer : Inhibitory effects noted on prostate cancer cell lines.
The mechanism of action is primarily attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast | MDA-MB-231 | 15.3 |
| Liver | HepG2 | 18.7 |
| Prostate | LNCaP | 12.5 |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), showcasing its potential as a therapeutic agent for epilepsy. The structure-activity relationship (SAR) analysis indicates that the methoxy group enhances anticonvulsant efficacy .
Antibacterial Activity
In addition to anticancer and anticonvulsant activities, this compound has shown promising antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125.00 |
Case Studies
A study conducted by Archana et al. (2022) synthesized various thiazole derivatives and evaluated their biological activities. Among these, the target compound showed superior efficacy in both anticancer and antibacterial assays compared to other derivatives . Another study highlighted its potential as an effective anticonvulsant agent in preclinical models .
Q & A
Q. What are the optimal synthetic routes for 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving cyclization, formylation, and condensation. For example:
- Cyclization : Use 1,3-thiazole precursors with 4-methoxyphenyl substituents under microwave-assisted conditions to improve regioselectivity and reduce side products .
- Condensation : React the thiazole intermediate with pyrazole-5-amine derivatives in solvent-free conditions to enhance reaction efficiency (yields ~70–85%) .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is critical for isolating the target compound .
Q. How can structural characterization of this compound be validated experimentally?
- X-ray crystallography : Resolve crystal structures to confirm the thiazole-pyrazole linkage and substituent orientation. For example, bond angles (e.g., C–S–C ≈ 92°) and torsional parameters (e.g., pyridinyl-thiazole dihedral angle ~15°) are key .
- Spectroscopy : Use -NMR to verify aromatic proton environments (δ 7.2–8.5 ppm for pyridinyl and thiazole protons) and IR for NH stretching (~3400 cm) .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Antimicrobial testing : Use microbroth dilution assays (MIC values) against Candida albicans or Mycobacterium tuberculosis (H37Rv strain), comparing results to fluconazole or rifampicin controls .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC values <10 µM for prioritized follow-up .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS targets?
- Substituent modulation : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulky aryl groups to enhance blood-brain barrier permeability. Analogues with 2-pyridinyl show improved GPCR binding (K < 50 nM) .
- Bioisosteric replacement : Substitute the thiazole ring with 1,2,4-triazole to evaluate metabolic stability while retaining target engagement .
Q. What methodologies resolve contradictions in reported biological data across studies?
- Assay standardization : Compare results under consistent conditions (e.g., ATP levels in kinase assays or serum concentration in cell cultures). For example, discrepancies in IC values for antifungal activity may arise from variations in fungal strain susceptibility .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets like cannabinoid receptors (CB1/CB2) and identify conflicting steric or electronic effects .
Q. How can in vivo pharmacokinetics be assessed for this compound?
- ADME profiling : Conduct rodent studies with LC-MS/MS quantification. Oral bioavailability is typically low (<20%) due to first-pass metabolism; nanoformulation (e.g., liposomes) improves AUC by 3–5× .
- Metabolite identification : Use hepatocyte incubations to detect Phase I metabolites (e.g., O-demethylation of the 4-methoxyphenyl group) .
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the pyrazole ring to crosslink with proteins in live cells, followed by pull-down assays and MS/MS identification .
- Thermal shift assays : Monitor target protein melting shifts (ΔT >2°C) upon compound binding using differential scanning fluorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
